(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile
CAS No.: 20109-91-5
Cat. No.: VC20840757
Molecular Formula: C15H19N
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20109-91-5 |
|---|---|
| Molecular Formula | C15H19N |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile |
| Standard InChI | InChI=1S/C15H19N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9H,10H2,1-4H3/b8-7+,12-9+ |
| Standard InChI Key | KGVHLYFWYDAEHU-ANKZSMJWSA-N |
| Isomeric SMILES | CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C#N)/C |
| SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC#N)C |
| Canonical SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC#N)C |
Introduction
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile is a complex organic compound with a specific stereochemistry, indicated by the (2E,4E) notation, which refers to the double bond configurations at positions 2 and 4 of the penta-2,4-dienenitrile backbone. This compound features a trimethylcyclohexadienyl group attached to the pentadienenitrile chain, contributing to its unique chemical properties.
2.2. Synonyms and Identifiers
-
Synonyms: (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile; (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexadien-1-yl)penta-2,4-dienenitrile
-
CBNumber: CB42709716
Synthesis and Preparation
The synthesis of (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful control of reaction conditions to achieve the desired stereochemistry.
5.2. Synonyms and Identifiers
| Synonym | Identifier |
|---|---|
| (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile | CB42709716 |
| (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexadien-1-yl)penta-2,4-dienenitrile | CAS: 20109-91-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume